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Compound of Interest

Compound Name: Daclatasvir Impurity B

Cat. No.: B11930100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV)

nonstructural protein 5A (NS5A).[1] As with any pharmaceutical compound, the identification

and characterization of impurities are critical for ensuring drug safety and efficacy. This

technical guide outlines a comprehensive approach to the structural characterization of a

potential process-related impurity, Daclatasvir Impurity B, utilizing a suite of Nuclear Magnetic

Resonance (NMR) spectroscopic techniques.

Note to the Reader: Specific experimental NMR data for a compound officially designated as

"Daclatasvir Impurity B" is not publicly available. Therefore, this guide presents a

hypothetical, yet methodologically sound, framework for its structural elucidation. The data

presented in the tables are illustrative examples to guide researchers in their analytical

endeavors.

Molecular and Structural Overview
Based on available chemical databases, Daclatasvir Impurity B is identified by the following

descriptors:

Molecular Formula: C₃₅H₄₁N₇O₄[1][2]
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IUPAC Name: methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-

5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate[2]

This structure suggests a close relationship to the parent Daclatasvir molecule, with a key

modification being the substitution of one of the N-methoxycarbonylvaline moieties with an N-

acetyl group on one of the pyrrolidine rings.

Proposed Workflow for Structural Characterization
The structural elucidation of Daclatasvir Impurity B would follow a systematic workflow,

beginning with isolation and culminating in the complete assignment of all proton and carbon

signals.
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Fig. 1: Workflow for NMR-based structural characterization.
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Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized

protocols for the key NMR experiments.

3.1. Sample Preparation

Isolation: Isolate Daclatasvir Impurity B from the bulk drug substance or reaction mixture

using preparative High-Performance Liquid Chromatography (HPLC).

Purity Confirmation: Confirm the purity of the isolated fraction using analytical HPLC.

Sample Preparation for NMR: Accurately weigh approximately 5-10 mg of the purified

impurity and dissolve it in 0.6 mL of a suitable deuterated solvent, such as Dimethyl

Sulfoxide-d₆ (DMSO-d₆). The use of an internal standard like Tetramethylsilane (TMS) is

recommended for referencing.

3.2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or

higher) to ensure adequate signal dispersion.

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 (signal-to-noise dependent).

Relaxation Delay: 2 seconds.

¹³C{¹H} NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 200 ppm.
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Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

Relaxation Delay: 2 seconds.

DEPT-135:

Used to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

¹H-¹H COSY (Correlation Spectroscopy):

Identifies protons that are spin-spin coupled, typically within 2-3 bonds.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

Correlates protons with their directly attached carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting

spin systems and identifying quaternary carbons.

Hypothetical NMR Data and Interpretation
The following tables summarize the expected (hypothetical) NMR data for Daclatasvir
Impurity B, based on its proposed structure.

Table 1: Hypothetical ¹H NMR Data for Daclatasvir Impurity B (in DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration
Proposed
Assignment

8.0 - 7.5 m 8H
Aromatic protons

(biphenyl)

7.4 - 7.2 m 2H Imidazole C-H

5.2 - 5.0 m 2H Pyrrolidine α-CH

4.4 - 4.2 m 1H Valine α-CH

3.6 s 3H Carbamate -OCH₃

3.5 - 3.3 m 4H
Pyrrolidine ring

protons

2.1 s 3H Acetyl -CH₃

2.2 - 1.8 m 6H
Pyrrolidine ring

protons

1.0 - 0.8 d 6H Valine -CH(CH₃)₂

Table 2: Hypothetical ¹³C NMR Data for Daclatasvir Impurity B (in DMSO-d₆)
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Chemical Shift (δ, ppm) DEPT-135 Proposed Assignment

172.1 - Valine C=O

169.5 - Acetyl C=O

156.8 - Carbamate C=O

140 - 120 + Aromatic & Imidazole C-H

135 - 125 - Aromatic quaternary C

60.1 + Pyrrolidine α-CH

58.2 + Valine α-CH

51.7 + Carbamate -OCH₃

48.5 - Pyrrolidine CH₂

30.2 + Valine β-CH

24.8 - Pyrrolidine CH₂

22.3 + Acetyl -CH₃

19.2, 18.7 + Valine -CH(CH₃)₂

Interpretation of Key Hypothetical Signals:

A singlet at approximately 2.1 ppm in the ¹H NMR spectrum, integrating to 3 protons, would

be a strong indicator of the N-acetyl group.

The corresponding carbonyl signal for the acetyl group would be expected around 169.5

ppm in the ¹³C NMR spectrum.

The absence of a second set of signals for the N-methoxycarbonylvaline moiety and the

presence of signals corresponding to the N-acetylpyrrolidine would confirm the proposed

structure.

2D NMR (COSY, HSQC, HMBC): These experiments would be critical to unambiguously

assign all proton and carbon signals and to confirm the connectivity between the different
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structural fragments (biphenyl, imidazoles, pyrrolidines, and the valine/acetyl groups). For

instance, an HMBC correlation between the acetyl protons (~2.1 ppm) and the pyrrolidine α-

carbon would definitively place the acetyl group on the pyrrolidine ring.

Conclusion
The structural characterization of pharmaceutical impurities is a cornerstone of drug

development and quality control. While specific experimental data for Daclatasvir Impurity B
is not publicly available, this guide provides a robust and scientifically sound NMR-based

methodology for its complete structural elucidation. The combination of 1D (¹H, ¹³C, DEPT) and

2D (COSY, HSQC, HMBC) NMR spectroscopy offers an unparalleled level of detail, enabling

the unambiguous confirmation of the impurity's chemical structure. This approach ensures that

any potential impurities in Daclatasvir drug products are well-characterized, contributing to the

overall safety and quality of this important antiviral medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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